molecular formula C15H15N3O6 B4887077 3,4,5-trimethoxy-N-(5-nitro-2-pyridinyl)benzamide

3,4,5-trimethoxy-N-(5-nitro-2-pyridinyl)benzamide

Cat. No. B4887077
M. Wt: 333.30 g/mol
InChI Key: VWTZGVQGXDCNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(5-nitro-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of benzamide and contains a pyridine ring and three methoxy groups attached to the benzene ring.

Mechanism of Action

The exact mechanism of action of 3,4,5-trimethoxy-N-(5-nitro-2-pyridinyl)benzamide is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-(5-nitro-2-pyridinyl)benzamide exhibits significant anti-inflammatory and analgesic effects in animal models. The compound has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-trimethoxy-N-(5-nitro-2-pyridinyl)benzamide in lab experiments include its potent anti-inflammatory and analgesic properties, which make it a valuable tool for studying the mechanisms of inflammation and pain. However, the compound has certain limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for the study of 3,4,5-trimethoxy-N-(5-nitro-2-pyridinyl)benzamide. These include:
1. Further investigation of the compound's mechanism of action and its potential targets in the inflammatory pathway.
2. Development of new derivatives of the compound with improved solubility and bioavailability.
3. Evaluation of the compound's potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis.
4. Investigation of the compound's potential as a tool for studying the role of inflammation in the development of other diseases such as cancer and neurodegenerative disorders.
In conclusion, 3,4,5-trimethoxy-N-(5-nitro-2-pyridinyl)benzamide is a valuable compound for scientific research due to its potent anti-inflammatory and analgesic properties. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.

Scientific Research Applications

3,4,5-trimethoxy-N-(5-nitro-2-pyridinyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

3,4,5-trimethoxy-N-(5-nitropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-22-11-6-9(7-12(23-2)14(11)24-3)15(19)17-13-5-4-10(8-16-13)18(20)21/h4-8H,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTZGVQGXDCNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(5-nitro-2-pyridinyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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